a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-
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Overview
Description
Preparation Methods
The synthesis of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, involves the substitution of methionine at position 4 with norleucine and phenylalanine at position 7 with D-phenylalanine. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required yield and purity .
Chemical Reactions Analysis
a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The substitution of amino acids at specific positions can alter the biological activity and stability of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, has several scientific research applications:
Mechanism of Action
The mechanism of action of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, involves binding to melanocortin receptors (MC1R) on melanocytes. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the production of melanin by increasing the activity of tyrosinase, the rate-limiting enzyme in melanin biosynthesis .
Comparison with Similar Compounds
a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, is unique due to its enhanced stability and prolonged biological activity compared to natural alpha-MSH. Similar compounds include:
Alpha-MSH: The natural hormone with a shorter duration of action and lower stability.
Beta-MSH: Another melanocyte-stimulating hormone with different receptor affinities and biological effects.
Gamma-MSH: A variant with distinct physiological roles and receptor interactions.
These similar compounds highlight the uniqueness of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, in terms of its enhanced potency and resistance to enzymatic degradation .
Properties
Molecular Formula |
C78H111N21O19 |
---|---|
Molecular Weight |
1646.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChI Key |
UAHFGYDRQSXQEB-PWPYQVNISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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